molecular formula C20H15FN2O3S2 B2753303 (Z)-1-benzyl-3-(((4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894669-42-2

(Z)-1-benzyl-3-(((4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2753303
CAS RN: 894669-42-2
M. Wt: 414.47
InChI Key: PKAWUDNMGIWOLO-PDGQHHTCSA-N
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Description

(Z)-1-benzyl-3-(((4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C20H15FN2O3S2 and its molecular weight is 414.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-benzyl-3-(((4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-benzyl-3-(((4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Anticancer Potential

One study focused on novel thioureas derived from 4-aminobenzohydrazide hydrazones, showcasing their synthesis and evaluation against various viruses, including HIV-1 and HIV-2, as well as their anticancer activity against specific cell lines. This research highlights the potential of related compounds in developing treatments for infectious diseases and cancer (Çıkla, 2010).

Monoamine Oxidase Inhibition

Another significant application is the inhibition of monoamine oxidases (MAOs), enzymes involved in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues. A study synthesizing and evaluating novel 2,1-benzothiazine-2,2-dioxide derivatives demonstrated competitive inhibition against MAO-A and MAO-B isozymes, suggesting potential for treating neurological disorders (Ahmad et al., 2018).

Heterocyclic Chemistry Applications

Research into the synthesis of heterocyclic systems using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate explores the creation of new compounds with possible therapeutic applications. These compounds could serve as scaffolds for developing new drugs with various biological activities (Toplak et al., 1999).

Polymer Solar Cells

In the field of materials science, the compound has been implicated in the development of ternary blend polymer solar cells. A study demonstrated its use as an electron-cascade acceptor material, improving the efficiency of solar cells and presenting a novel application in renewable energy technologies (Cheng et al., 2014).

Synthetic and Catalytic Chemistry

Further research includes the exploration of (Z)-1-benzyl-3-(((4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide derivatives in synthetic and catalytic chemistry. Studies have demonstrated their roles in facilitating the synthesis of biologically active compounds and acting as catalysts in various chemical reactions, underscoring the compound's versatility and potential in organic synthesis and catalysis (Yang et al., 2018).

properties

IUPAC Name

(3Z)-1-benzyl-3-[(4-fluoroanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S2/c21-15-6-8-16(9-7-15)22-12-18-19(24)20-17(10-11-27-20)23(28(18,25)26)13-14-4-2-1-3-5-14/h1-12,22H,13H2/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAWUDNMGIWOLO-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)F)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)F)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-benzyl-3-(((4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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